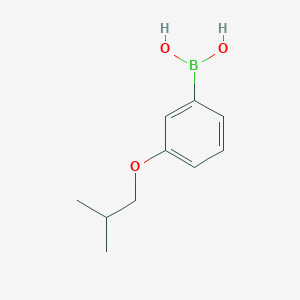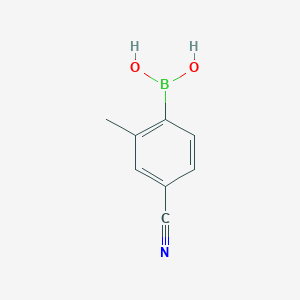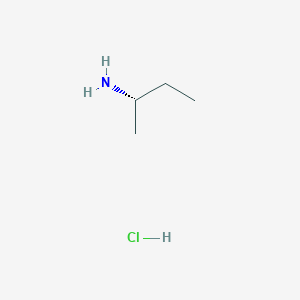![molecular formula C10H11ClF3NO2 B1591814 Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride CAS No. 390815-48-2](/img/structure/B1591814.png)
Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride
説明
Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride, also known as MAFH, is a chemical compound widely used in scientific research. It is a derivative of phenylacetic acid and contains both a methyl amine and a trifluoromethyl group. It is widely used in biochemical, physiological and pharmacological experiments due to its ability to act as a substrate for various enzymes.
科学的研究の応用
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride is known to enhance the pharmacological properties of drugs. This group can improve the metabolic stability and increase the bioavailability of therapeutic agents . The compound’s ability to interact with various biological targets makes it valuable in the design of new medications, particularly those targeting central nervous system disorders and cancers where blood-brain barrier permeability is crucial.
NMR Labeling and Structural Biology
In structural biology, the unique properties of fluorine atoms, such as those in the trifluoromethyl group, are exploited for 19F-NMR labeling . This technique provides insights into the structure and dynamics of proteins and other biomolecules. The compound’s fluorine atoms can serve as probes to study protein folding, conformational changes, and interactions with ligands.
Agrochemical Research
The trifluoromethyl group’s electronegativity and lipophilicity contribute to the development of agrochemicals with enhanced activity and selectivity . Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride could be used to synthesize novel pesticides or herbicides with improved uptake and retention in plant systems, leading to more efficient pest control.
Catalysis
The trifluoromethyl group in this compound can influence the reactivity and selectivity of catalytic processes . It could be used to develop new catalysts that facilitate reactions under milder conditions, increase yield, or provide pathways for novel synthetic routes in organic chemistry.
Protein Translation and Folding Studies
The compound’s influence on protein translation and folding is significant due to the unique features of the amino acid proline, which is prone to cis-trans isomerization . This property can be critical in understanding complex biological processes and developing therapeutic strategies for diseases related to protein misfolding.
Drug Potency Enhancement
In the context of drug design, the -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring has shown to improve drug potency. This is achieved by lowering the pKa of the cyclic carbamate, enhancing hydrogen bonding interactions with target proteins .
Development of Nonpolar Interface Interactions
The lipophilicity of the CF3-substituted proline, which is comparable to valine, suggests potential applications in enhancing interactions at nonpolar interfaces . This could be particularly useful in the design of drugs that target hydrophobic pockets within biological molecules.
特性
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQJUZZRIPUIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594747 | |
| Record name | Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride | |
CAS RN |
390815-48-2 | |
| Record name | Benzeneacetic acid, α-amino-4-(trifluoromethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390815-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




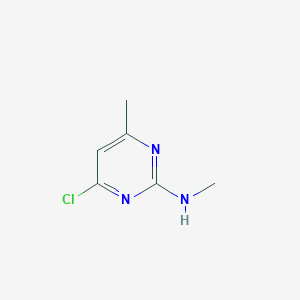

![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)
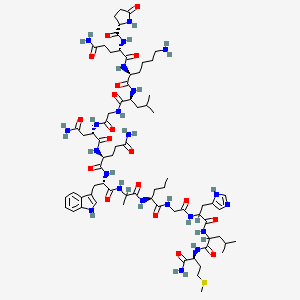


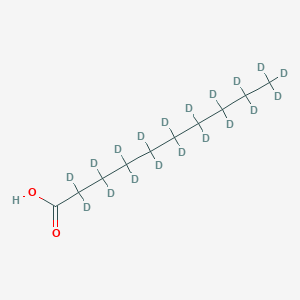
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)
